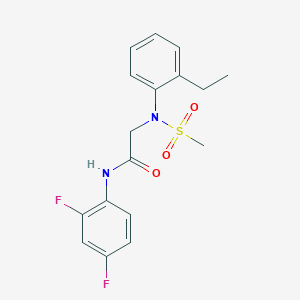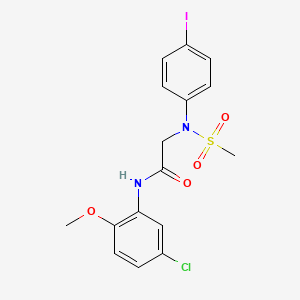![molecular formula C23H17N3OS2 B3539834 2-{[2-Oxo-2-(10H-phenothiazin-10-YL)ethyl]sulfanyl}-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile](/img/structure/B3539834.png)
2-{[2-Oxo-2-(10H-phenothiazin-10-YL)ethyl]sulfanyl}-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile
Vue d'ensemble
Description
2-{[2-Oxo-2-(10H-phenothiazin-10-YL)ethyl]sulfanyl}-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile is a complex organic compound that features a phenothiazine moiety linked to a cyclopenta[B]pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Oxo-2-(10H-phenothiazin-10-YL)ethyl]sulfanyl}-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile typically involves multiple steps. One common route includes the following steps:
Formation of the Phenothiazine Derivative: The phenothiazine moiety is synthesized through the reaction of diphenylamine with sulfur, followed by oxidation.
Attachment of the Ethylsulfanyl Group: The phenothiazine derivative is then reacted with an appropriate ethylsulfanyl reagent under controlled conditions to introduce the ethylsulfanyl group.
Cyclopenta[B]pyridine Ring Formation: The intermediate product is then subjected to cyclization reactions to form the cyclopenta[B]pyridine ring system.
Final Coupling and Functionalization: The final step involves coupling the cyclopenta[B]pyridine intermediate with a nitrile group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-Oxo-2-(10H-phenothiazin-10-YL)ethyl]sulfanyl}-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The phenothiazine moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-{[2-Oxo-2-(10H-phenothiazin-10-YL)ethyl]sulfanyl}-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antipsychotic or antidepressant due to the presence of the phenothiazine moiety.
Materials Science: The compound’s unique structure makes it a candidate for organic semiconductors or photovoltaic materials.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of 2-{[2-Oxo-2-(10H-phenothiazin-10-YL)ethyl]sulfanyl}-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with dopamine receptors, which may explain its potential antipsychotic effects. Additionally, the compound may inhibit certain enzymes, leading to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}benzoic acid
- Acetone O-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]oxime
Uniqueness
Compared to similar compounds, 2-{[2-Oxo-2-(10H-phenothiazin-10-YL)ethyl]sulfanyl}-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile is unique due to the presence of the cyclopenta[B]pyridine ring system, which may confer additional stability and unique electronic properties
Propriétés
IUPAC Name |
2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3OS2/c24-13-16-12-15-6-5-7-17(15)25-23(16)28-14-22(27)26-18-8-1-3-10-20(18)29-21-11-4-2-9-19(21)26/h1-4,8-12H,5-7,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUVYRRVOZHLCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-isopropylbenzamide](/img/structure/B3539756.png)

![N-[4-(tert-butylsulfamoyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B3539775.png)

![N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B3539787.png)
![N-cyclopentyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B3539798.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2,2,2-trichloroacetamide](/img/structure/B3539806.png)

![6-(4-iodophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B3539813.png)
![2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-N-propan-2-ylbenzamide](/img/structure/B3539821.png)
![N~1~-(2,5-dimethoxyphenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3539839.png)
![N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B3539845.png)
![(5Z)-5-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3539848.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide](/img/structure/B3539851.png)
